molecular formula C18H18ClN3O4S B264873 N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

Cat. No. B264873
M. Wt: 407.9 g/mol
InChI Key: YXKMLPCSQLJPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide, also known as CPP, is a small molecule that has been extensively studied for its potential therapeutic applications. CPP is a proline-based compound that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenases (COX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation and oxidative stress. In animal models, this compound has been shown to have neuroprotective effects and improve cognitive function. Additionally, this compound has been shown to have immunomodulatory effects, including the inhibition of T cell proliferation and the activation of regulatory T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is its versatility. It has been shown to have a wide range of effects on different cell types and in different animal models, making it a valuable tool for various research applications. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity. While this compound has been shown to be relatively safe in animal models, its toxicity in humans is not fully understood. Additionally, the optimal dosage and administration route for this compound have not been established.

Future Directions

There are several potential future directions for research on N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide. One area of interest is the development of this compound-based therapies for cancer. This compound has been shown to have anti-cancer properties, and further research could lead to the development of novel cancer treatments. Additionally, this compound could be investigated as a potential therapy for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research could also investigate the potential of this compound as an immunomodulatory agent for the treatment of autoimmune diseases. Finally, the development of this compound analogs could lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its effects on various cell types and animal models. While its mechanism of action is not fully understood, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. While there are some limitations to the use of this compound in lab experiments, its versatility makes it a valuable tool for various research applications. Finally, there are several potential future directions for research on this compound, including the development of novel cancer treatments, therapies for neurodegenerative diseases, and immunomodulatory agents for autoimmune diseases.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide involves the reaction of 2-carbamoylbenzaldehyde and 4-chlorobenzenesulfonyl chloride with proline in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed using NMR and mass spectrometry.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been used in various research studies to investigate its effects on different cell types, including cancer cells, neurons, and immune cells. This compound has also been used in animal models to investigate its potential as a therapeutic agent for various diseases.

properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18ClN3O4S/c19-12-7-9-13(10-8-12)27(25,26)22-11-3-6-16(22)18(24)21-15-5-2-1-4-14(15)17(20)23/h1-2,4-5,7-10,16H,3,6,11H2,(H2,20,23)(H,21,24)

InChI Key

YXKMLPCSQLJPKP-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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